molecular formula C12H18N2O2 B1518001 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide CAS No. 1154945-89-7

2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide

Cat. No.: B1518001
CAS No.: 1154945-89-7
M. Wt: 222.28 g/mol
InChI Key: CWAMRZVAWRJAJD-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide is a high-purity chemical compound supplied as a powder for research purposes. The compound features a 4-aminophenyl group linked to an acetamide scaffold that incorporates a hydroxymethylpropyl side chain, a structure known to be of significant interest in medicinal chemistry for the design and development of novel pharmaceutical compounds . This acetamide derivative serves as a valuable building block in drug discovery, particularly in the synthesis of molecules targeting enzyme inhibition. Structurally similar acetamide derivatives have demonstrated potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme considered a promising therapeutic target for advanced-stage Alzheimer's disease . Furthermore, the N-hydroxybutanamide pharmacophore, related to the structure of this compound, is a recognized fragment in inhibitors of metalloenzymes such as Matrix Metalloproteinases (MMPs), which are involved in cancer progression and metastasis . The 4-aminophenyl moiety is a privileged structure in anticancer research, exemplified by potent and selective antitumor agents like the 2-(4-aminophenyl)benzothiazole class, which exhibit novel mechanistic actions against various tumor cell lines . Researchers can utilize this versatile intermediate to explore new chemical entities for potential application in neurodegenerative diseases and oncology research.

Properties

IUPAC Name

2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-11(8-15)14-12(16)7-9-3-5-10(13)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAMRZVAWRJAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of important enzymes in the nervous system. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H17N3O2
  • Molecular Weight : 235.28 g/mol

This compound features an aminophenyl group and a hydroxybutanamide moiety, which contribute to its biological activity.

Enzyme Inhibition

One of the primary biological activities investigated for this compound is its inhibition of butyrylcholinesterase (BChE), an enzyme that plays a key role in the hydrolysis of acetylcholine (ACh) in the brain.

  • Inhibition Mechanism : The compound acts as a mixed-type inhibitor of BChE, showing significant binding interactions with key amino acid residues in the enzyme's active site. The binding involves π–π stacking interactions and hydrogen bonding, which enhance its inhibitory potency .

Study 1: Inhibition of BChE

A recent study evaluated several derivatives based on the structure of this compound. It was found that some derivatives exhibited IC50 values below 50 μM against BChE, indicating moderate inhibitory activity. For instance, derivative 8c showed an IC50 of 3.94±0.16μM3.94\pm 0.16\,\mu M, highlighting the potential for developing selective BChE inhibitors based on this scaffold .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the acetamide structure could significantly alter biological activity. Compounds with additional functional groups demonstrated enhanced potency against both BChE and microbial strains, suggesting that further optimization could lead to more effective therapeutic agents .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (μM)Reference
This compoundBChE Inhibition<50
Derivative 8cBChE Inhibition3.94±0.163.94\pm 0.16
Related AcetamidesAntimicrobial ActivityVariable

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.29 g/mol
  • InChIKey : CWAMRZVAWRJAJD-UHFFFAOYSA-N
  • SMILES : OCC(CC)NC(Cc1ccc(cc1)N)=O

These properties facilitate its interaction with biological systems, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including neuroblastoma SH-SY5Y cells. In vitro assays demonstrated that it could induce apoptosis and inhibit cell proliferation effectively.

Case Study : A study evaluated the compound's efficacy against SH-SY5Y cells, revealing an IC50 value of approximately 22.47 μM after 72 hours of treatment, indicating significant antiproliferative effects compared to control treatments .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models mimicking neurodegenerative diseases such as Alzheimer's Disease (AD). Its ability to promote neuronal differentiation from neural stem cells is noteworthy, suggesting a potential role in regenerative medicine.

Case Study : In experiments involving hydrogen peroxide-induced oxidative stress in SH-SY5Y cells, this compound demonstrated protective effects, reducing cell death significantly compared to untreated controls .

Pharmacological Mechanisms

The mechanisms underlying the compound's biological activities are still under investigation. However, it is hypothesized that its structure allows for interactions with specific molecular targets involved in cell signaling pathways related to cancer progression and neurodegeneration.

Histone Deacetylase Inhibition

Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer and neurodegenerative diseases. The incorporation of a quinone moiety has been linked to enhanced HDAC inhibition, suggesting that this compound may share this characteristic .

Antioxidant Properties

The antioxidant activity of the compound contributes to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it can mitigate cellular damage associated with various diseases.

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (μM)Application
This compoundStructure22.47 (72h)Anticancer, Neuroprotection
VorinostatStructure39.03 (24h)HDAC Inhibitor
Compound XStructure38.96 (48h)Neuroprotection

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The hydroxyl group in the target compound may improve aqueous solubility compared to analogs with non-polar substituents (e.g., diphenylpropyl in or difluorophenyl in ).
  • For example, compound 40007 (N-(3,3-diphenylpropyl) analog) showed antioxidant and anti-inflammatory activity in vitro.
  • Synthetic Flexibility: The 4-aminophenyl group is a common pharmacophore in acetamide derivatives, enabling modifications for enhanced target binding.

Physicochemical and Pharmacokinetic Properties

  • LogP : The hydroxyl group in the target compound likely reduces LogP compared to lipophilic analogs like the difluorophenyl () or diphenylpropyl () derivatives, suggesting improved bioavailability.

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

A common approach to synthesize acetamides is through carbodiimide coupling reactions:

  • Reagents: Dicyclohexylcarbodiimide (DCC) or similar carbodiimides, often accompanied by a base such as triethylamine.
  • Solvents: Mixed solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are used to dissolve both reactants.
  • Conditions: The reaction is typically carried out at 0°C to room temperature with stirring over several hours (e.g., 16 hours).
  • Workup: After completion (monitored by TLC), the reaction mixture is filtered to remove dicyclohexylurea byproduct, washed, dried over anhydrous sodium sulfate, and concentrated.
  • Purification: The crude product is purified by silica gel column chromatography using solvent mixtures such as ethyl acetate in hexane.

This method was successfully applied in the synthesis of 4-aminophenylacetic acid derivatives, which are structurally related to the target compound.

Alternative Amide Formation Using Activated Esters or Acid Chlorides

  • Preparation of acid chlorides from 2-(4-aminophenyl)acetic acid derivatives followed by reaction with 1-hydroxybutan-2-yl amine can be employed.
  • The reaction is carried out in anhydrous solvents under controlled temperature to minimize side reactions.
  • Triethylamine or other bases are used to scavenge HCl formed during the reaction.

Hydroxy-Substituted Side Chain Introduction

  • The 1-hydroxybutan-2-yl moiety can be introduced by using the corresponding amino alcohol as a coupling partner.
  • Protection of the hydroxy group might be necessary during amide bond formation to prevent unwanted side reactions.
  • After coupling, deprotection yields the free hydroxy group.

Research Findings and Optimization Data

Table 1: Representative Data for Carbodiimide-Mediated Coupling of 2-(4-aminophenyl)acetic acid Derivatives

Entry Coupling Reagent Solvent System Temperature Reaction Time Yield (%) Notes
1 DCC + Triethylamine DCM:DMF (1:1) 0°C to RT 16 hours 75-85 High purity after chromatography
2 EDCI + HOBt DMF RT 12 hours 70-80 Alternative coupling system
3 Acid chloride method Anhydrous DCM 0°C to RT 4 hours 65-75 Requires careful handling

Notes on Reaction Optimization

  • Use of mixed solvents enhances solubility of both reactants.
  • Low temperature initiation minimizes side reactions, especially with sensitive amino groups.
  • Triethylamine neutralizes acids formed, improving yield and purity.
  • Purification by column chromatography is effective but may require optimization for scale-up.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages
Carbodiimide-mediated coupling Mild conditions, good yields, widely used Requires removal of urea byproducts
Acid chloride coupling Faster reaction times Acid chlorides are moisture sensitive and corrosive
Reductive amination (inferred) Potentially fewer steps Requires additional reduction step

Q & A

Q. How can researchers develop validated analytical methods for quantifying the compound in biological matrices?

  • Methodology :
  • LC-MS/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and ionization settings.
  • Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide
Reactant of Route 2
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2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide

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